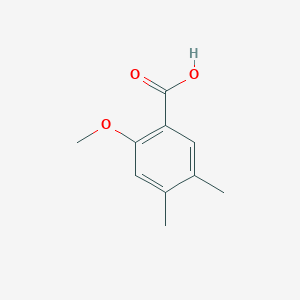

2-Methoxy-4,5-dimethylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATRJAVAPAPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577270 | |

| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-36-8 | |

| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Methoxy-4,5-dimethylbenzoic Acid

The preparation of this compound can be approached through several synthetic strategies, primarily involving the construction and functionalization of the substituted benzene (B151609) ring.

Oxidation-based methods are a common strategy for the synthesis of benzoic acids. This typically involves the oxidation of a precursor molecule where the benzene ring is already appropriately substituted with the methoxy (B1213986) and dimethyl groups, and a side chain that can be oxidized to a carboxylic acid. A plausible precursor for such a synthesis is 2-methoxy-4,5-dimethylbenzaldehyde (B3057946) or 2-methoxy-4,5-dimethylbenzyl alcohol. The oxidation of the aldehyde or alcohol functional group to a carboxylic acid is a standard transformation in organic synthesis.

Common oxidizing agents for the conversion of an aldehyde to a carboxylic acid include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule. Given the relative stability of the methoxy and methyl groups on the aromatic ring, stronger oxidants can typically be employed.

Another potential oxidation route starts from 2,3-dimethylanisole (B146749) sigmaaldrich.com. The methyl groups on the benzene ring can be oxidized to carboxylic acids under harsh conditions, although this often requires specific catalysts and conditions to achieve selectivity, as over-oxidation or ring degradation can occur.

Multi-step syntheses offer a more controlled approach to the construction of this compound, often starting from simpler, commercially available precursors. A logical starting material is 4,5-dimethylphenol. A potential multi-step sequence is outlined below:

O-Methylation: The phenolic hydroxyl group of 4,5-dimethylphenol can be methylated to form 2,3-dimethylanisole. Common methylating agents for this transformation include dimethyl sulfate (B86663) or methyl iodide in the presence of a base like sodium hydroxide (B78521). stackexchange.comechemi.com

Introduction of the Carboxyl Group: The carboxyl group can be introduced onto the aromatic ring of 2,3-dimethylanisole through several methods:

Friedel-Crafts Acylation followed by Haloform Reaction: Acylation of 2,3-dimethylanisole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 2-methoxy-4,5-dimethylacetophenone. Subsequent treatment of this ketone with a halogen (e.g., bromine or iodine) in the presence of a base (the haloform reaction) would yield the corresponding carboxylic acid.

Formylation followed by Oxidation: Introduction of a formyl group (-CHO) onto the aromatic ring can be achieved through reactions like the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Gattermann reaction (using HCN/HCl or a safer alternative). The resulting 2-methoxy-4,5-dimethylbenzaldehyde can then be oxidized to the carboxylic acid as described in the oxidation-based syntheses section.

Direct Carboxylation: Direct carboxylation of the aromatic ring can be challenging but may be achieved using strong bases to deprotonate the ring followed by quenching with carbon dioxide (CO₂). Alternatively, the Kolbe-Schmitt reaction, while typically used for phenols, can sometimes be adapted for phenol (B47542) ethers under specific conditions.

A thesis on the preparation of 2-methoxy-4,5-dimethylstilbene outlines a synthetic route starting from 4,5-dimethylphenol, which confirms the feasibility of using this precursor for building the desired substitution pattern on the benzene ring oregonstate.edu.

Derivatization Strategies and Novel Compound Synthesis

The carboxylic acid and the aromatic ring of this compound provide multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Esterification: The conversion of the carboxylic acid group to an ester is a common derivatization. Due to the presence of the methoxy group at the ortho position, this compound can be considered a sterically hindered benzoic acid. This steric hindrance can make esterification more challenging than for unhindered acids.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). youtube.com For hindered acids, the reaction may require prolonged heating or the use of a large excess of the alcohol to drive the equilibrium towards the ester product.

Use of Coupling Agents: More reactive intermediates can be formed to facilitate esterification. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under milder conditions. researchgate.net

Alkylation of the Carboxylate Salt: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding carboxylate salt. This salt can then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the ester.

Etherification: While the primary methoxy group is already present, etherification reactions are relevant in the context of synthesizing this molecule from a precursor with a hydroxyl group, or for modifying a related compound. For instance, if the synthesis started from a dihydroxybenzoic acid, selective etherification would be a key step. The Williamson ether synthesis, which involves the reaction of a deprotonated hydroxyl group (a phenoxide) with an alkyl halide, is the most common method. The use of dimethyl sulfate is a highly effective method for the methylation of phenolic hydroxyl groups. stackexchange.comechemi.com

Halogenation: The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce halogen atoms (F, Cl, Br, I). The positions of substitution will be directed by the existing methoxy and methyl groups. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. The position of halogenation will depend on the specific reagents and reaction conditions.

Iodination of benzoic acids can be achieved using various reagents. For example, methods using N-iodosuccinimide (NIS) in the presence of a catalyst can be employed for the iodination of arenes. organic-chemistry.org Palladium-catalyzed ortho-iodination of benzoic acids has also been reported, which could potentially be applied to introduce an iodine atom at the C6 position. acs.orgresearchgate.net The use of iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid is another method for the iodination of deactivated aromatic rings. nih.gov

Deuteration: The introduction of deuterium (B1214612) atoms (D) can be useful for mechanistic studies or for altering the metabolic profile of a molecule. The aromatic protons of this compound can be exchanged for deuterium under certain conditions.

Catalytic methods using deuterium oxide (D₂O) as the deuterium source are common. google.comoup.com These reactions are often catalyzed by transition metals like platinum, palladium, rhodium, or iridium. oup.comacs.org The specific protons that are exchanged (aromatic vs. methyl) and the degree of deuteration would depend on the catalyst and reaction conditions. For example, using a Pt/C catalyst in D₂O can lead to the deuteration of electron-rich aromatic rings. oup.com Metal-free methods using catalysts like tris(pentafluorophenyl)borane (B72294) with D₂O have also been developed for the deuteration of aromatic compounds under mild conditions. tcichemicals.com

While electrophilic substitution targets the aromatic ring, the benzylic protons of the two methyl groups are susceptible to free radical substitution. Photochemical radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or light, can be used to introduce a bromine atom onto one or both of the methyl groups.

This reaction would proceed via a free radical mechanism, leading to the formation of 2-methoxy-4-(bromomethyl)-5-methylbenzoic acid and/or 2-methoxy-5-(bromomethyl)-4-methylbenzoic acid. Further reaction could lead to di- and tri-brominated products on the methyl groups. The resulting benzylic bromides are versatile synthetic intermediates that can be converted to other functional groups through nucleophilic substitution reactions.

Halogenation and Deuteration

Palladium-Catalyzed Polydeuteration

The selective incorporation of deuterium into organic molecules is of significant interest for various applications, including mechanistic studies and the development of isotopically labeled internal standards for mass spectrometry. Palladium catalysis has emerged as a powerful tool for the deuteration of aromatic compounds. While direct studies on this compound are not extensively documented, general methodologies for the palladium-catalyzed deuteration of benzoic acid derivatives are well-established and can be applied to this specific substrate.

One common approach involves the use of a palladium(0) catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O). nih.gov The catalytic cycle is believed to involve the oxidative addition of a C-H bond to the palladium center, followed by deuterolysis to regenerate the catalyst and incorporate a deuterium atom onto the aromatic ring. The presence of a carboxylic acid group can direct the C-H activation to specific positions on the ring. For benzoic acid derivatives, both ortho- and meta-C-H functionalizations have been reported. nih.gov

A general protocol for the nondirected late-stage deuteration of arenes, including those with carboxylic acid functionalities, utilizes a palladium catalyst with specifically designed N,N-bidentate ligands. acs.orgnih.gov These systems have demonstrated high efficiency for deuterium incorporation using D₂O as the deuterium source and exhibit broad functional group tolerance. acs.orgnih.gov

Table 1: General Conditions for Palladium-Catalyzed Deuteration of Arenes

| Parameter | Condition |

| Catalyst | Palladium(II) acetate (B1210297) or other Pd(0) or Pd(II) precursors |

| Ligand | N,N-bidentate ligands (e.g., N-acylsulfonamides) |

| Deuterium Source | Deuterium oxide (D₂O) |

| Solvent | Various organic solvents (e.g., 1,4-dioxane) |

| Temperature | 40-100 °C |

Azo Compound Formation

Azo compounds, characterized by the presence of a diazenyl (-N=N-) functional group, are widely used as dyes and pigments and also exhibit interesting biological activities. The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound.

While the direct synthesis of an azo compound from this compound has not been specifically detailed, a plausible synthetic route can be envisioned based on established methodologies. organic-chemistry.orguobasrah.edu.iq This would first require the introduction of an amino group onto the aromatic ring of this compound. This could potentially be achieved through nitration followed by reduction. The resulting amino-substituted benzoic acid could then be diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form a diazonium salt. Subsequent coupling of this diazonium salt with an appropriate aromatic coupling partner, such as a phenol or an aniline (B41778) derivative, would yield the desired azo compound.

A related synthesis involves the preparation of an azoaldehyde, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.gov This demonstrates the feasibility of azo coupling reactions on substituted methoxy- and hydroxy-bearing aromatic rings.

Amide and Imide Syntheses

Amide Synthesis

The formation of an amide bond is a fundamental transformation in organic chemistry, with amides being prevalent in pharmaceuticals, natural products, and polymers. The most common method for amide synthesis involves the coupling of a carboxylic acid with an amine. nih.govyoutube.comyoutube.comyoutube.com this compound can readily undergo this reaction.

The direct reaction of this compound with an amine can be facilitated by a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an amine to form the corresponding amide. A patent describes the synthesis of 3-methoxy-4-methylbenzamide (B1613557) from the corresponding acyl chloride and ammonia (B1221849) water, a reaction analogous to what would be expected for this compound. google.com

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Reagent/Method | Description |

| Carbodiimides (DCC, EDCI) | Activate the carboxylic acid to form a reactive O-acylisourea intermediate. |

| Acyl Chloride Formation | Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like SOCl₂ or (COCl)₂. |

| Boron-based Reagents | Reagents like B(OCH₂CF₃)₃ can facilitate direct amidation. nih.gov |

Imide Synthesis

Imides, containing two acyl groups bonded to a nitrogen atom, can be synthesized from the corresponding amides through oxidation. While no specific examples of imide synthesis starting directly from this compound were found, general methods for the oxidation of amides to imides are applicable. organic-chemistry.org For instance, an N-alkyl amide derived from this compound could potentially be oxidized to the corresponding imide using reagents such as Dess-Martin periodinane or through electrochemical methods. organic-chemistry.org

Isocoumarin (B1212949) and Related Heterocycle Formation

Isocoumarins are a class of lactones that are isomers of coumarins, with the oxygen atom of the lactone ring located at position 2. They are present in a number of natural products and exhibit a range of biological activities. Several synthetic strategies for the construction of the isocoumarin scaffold can be envisioned starting from this compound or its derivatives.

One common approach involves the palladium-catalyzed cyclization of 2-halobenzoic acids with alkynes. organic-chemistry.org Therefore, conversion of this compound to a 2-halobenzoic acid derivative would be the initial step. Another strategy involves the intramolecular cyclization of 2-vinylbenzoic acids. Furthermore, rhodium(III)-catalyzed annulation of benzoic acids with α-diazo-β-keto phosphonates provides a route to 3-substituted isocoumarins. organic-chemistry.org

A one-pot synthesis of isocoumarins has been developed involving the Passerini three-component reaction followed by an aldol (B89426) condensation, starting from 2-formylbenzoic acid. windows.net This suggests that if this compound were converted to the corresponding aldehyde, it could serve as a precursor for isocoumarin synthesis.

Synthesis of Complex Depside Analogues

Depsides are a class of polyphenolic compounds composed of two or more hydroxybenzoic acid units linked by an ester bond. They are commonly found in lichens and fungi and possess a variety of biological activities. nii.ac.jp this compound can serve as a key building block in the synthesis of complex depside analogues.

The fundamental reaction in depside synthesis is the esterification between the carboxylic acid of one benzoic acid unit and a phenolic hydroxyl group of another. The synthesis of a depside derivative containing a 2-(3,4-dimethoxyphenyl)acetate moiety has been reported, showcasing the formation of an ester linkage between two substituted aromatic rings. dntb.gov.ua Another study reports the crystal structure of a depside derived from the esterification of two molecules of a 3,6-dimethylbenzoic acid derivative. nih.gov

The synthesis of depsides often requires careful protection and deprotection strategies to selectively form the desired ester bond. The methoxy group on this compound could potentially influence the reactivity and regioselectivity of these coupling reactions.

Catalytic Approaches in Functionalization

Transition Metal-Catalyzed C-H Activation

The direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis. For benzoic acid derivatives, transition metal-catalyzed C-H activation has been extensively studied, with palladium being a prominent catalyst. youtube.comyoutube.com

A general protocol for the palladium(II)-catalyzed meta-C-H olefination of benzoic acid derivatives has been developed using a nitrile-based sulfonamide template. nih.gov This method allows for the selective introduction of an olefinic group at the meta-position relative to the carboxylic acid. The reaction proceeds under an oxygen atmosphere, which serves as the terminal oxidant. nih.gov This methodology could potentially be applied to this compound to introduce functionality at the C6 position.

Furthermore, palladium-catalyzed C-H acetoxylation at the meta-position of benzoic acid derivatives has also been reported. nih.gov The resulting acetoxylated product can be further transformed, providing a versatile entry point for the synthesis of more complex molecules. The directing group ability of the carboxylic acid is crucial for the regioselectivity of these C-H activation reactions.

Regioselective Functionalization

The specific placement of functional groups on the this compound scaffold is crucial for creating derivatives with desired properties. The inherent directing effects of the methoxy, methyl, and carboxylic acid groups on the aromatic ring guide the position of incoming substituents.

One of the key regioselective reactions is the conversion of the carboxylic acid group into other functionalities. For instance, the synthesis of benzoylthioureido derivatives involves converting the benzoic acid into a more reactive acid chloride. This acid chloride can then react with ammonium (B1175870) thiocyanate (B1210189) to produce a benzoyl isothiocyanate intermediate. This intermediate is then reacted with other compounds, such as sulfanilamide (B372717) or 4-aminobenzoic acid, to yield the final, specifically functionalized products. nih.gov This multi-step process allows for the targeted introduction of complex moieties at the position of the original carboxyl group.

Further modifications can be achieved by targeting the aromatic ring itself, although direct functionalization of this compound is less commonly detailed. However, principles from related structures can be applied. For example, in the synthesis of various substituted benzoic acids, the strategic introduction of groups like chloro, dichloro, or bromo at specific positions on the benzoyl moiety is a common practice. nih.gov

Process Optimization for Scalable Synthesis

For the large-scale production of this compound and its derivatives, optimizing the synthesis process to enhance yield and purity is a primary concern.

Yield Enhancement Strategies

Maximizing the product yield is a key objective in scaling up chemical syntheses. A general method for preparing substituted benzoic acids involves the liquid-phase oxidation of the corresponding substituted alkylbenzenes using an oxygen-containing gas. This process can be catalyzed by a composite catalyst system, often containing cobalt and manganese salts, and may include a bromide promoter. google.com By carefully controlling reaction parameters such as temperature, pressure, and catalyst composition, high conversion rates and yields can be achieved. google.com

For instance, a patented process for substituted benzoic acids reports a conversion rate of 100% and high yields at reaction temperatures between 110°C and 160°C. google.com The use of mixed solvents, such as aromatic halogenated hydrocarbons and organic acids, can also contribute to improved yields and easier product separation. google.com

In laboratory-scale synthesis, reaction conditions are also optimized for yield. For example, in the preparation of N-benzoylthioureido derivatives, the reaction of the isothiocyanate intermediate is typically carried out in refluxing anhydrous acetone (B3395972) for a few hours to ensure the reaction goes to completion, resulting in high yields of the target compounds. nih.gov

The following table summarizes key factors that can be optimized to enhance the yield of substituted benzoic acids.

| Parameter | Optimization Strategy | Potential Impact |

| Catalyst | Use of composite catalysts (e.g., cobalt and manganese salts) with promoters (e.g., bromides). google.com | Increases reaction rate and conversion. |

| Temperature | Maintaining optimal temperature range (e.g., 110-160°C for oxidation). google.com | Balances reaction rate and selectivity, minimizing side reactions. |

| Solvent | Use of mixed solvent systems for better solubility and separation. google.com | Facilitates reaction and simplifies downstream processing. |

| Reaction Time | Refluxing for an adequate duration (e.g., 2-3 hours) to ensure complete conversion. nih.gov | Maximizes the formation of the desired product. |

Purity Improvement Methodologies

Achieving high purity is critical for the final product. A significant advantage of some optimized synthesis processes is the ability to obtain high-purity products directly from the reaction mixture. For example, the previously mentioned oxidation process can yield substituted benzoic acids with a purity of over 99%. google.com

A common and effective method for purifying solid organic compounds like benzoic acid derivatives is recrystallization. In the synthesis of N-benzoylthioureido compounds, the final products are often purified by collecting the precipitate formed after cooling the reaction mixture and then recrystallizing it from a suitable solvent like ethanol. nih.gov This process effectively removes unreacted starting materials and soluble impurities.

Another important aspect of purity improvement is the separation of the product from the reaction solvent and catalyst. The use of a mixed solvent system of an aromatic halogenated hydrocarbon and a lower fatty acid has been shown to be non-corrosive and allows for easy separation of the product. google.com

The table below outlines common methodologies for improving the purity of substituted benzoic acids.

| Methodology | Description | Application |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the purified product to crystallize out. nih.gov | A standard and effective method for purifying solid organic compounds. |

| Filtration | Separating the solid product from the liquid reaction mixture after it has precipitated out upon cooling. nih.gov | A simple and widely used technique for isolating solid products. |

| Solvent Selection | Choosing appropriate solvents that facilitate easy separation of the product from the reaction medium and catalysts. google.com | Crucial for simplifying the purification process and minimizing waste. |

Mechanistic Investigations of Reactions Involving 2 Methoxy 4,5 Dimethylbenzoic Acid and Its Derivatives

Elucidation of Reaction Pathways

Investigating the step-by-step sequence of a chemical reaction is fundamental to understanding its underlying principles. For 2-Methoxy-4,5-dimethylbenzoic acid, the interplay of its substituents—the electron-donating methoxy (B1213986) and dimethyl groups and the electron-withdrawing carboxylic acid group—dictates its reactivity in various transformations.

Friedel-Crafts Type Reaction Mechanisms

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl substituents to an aromatic ring through electrophilic aromatic substitution. wikipedia.org The reaction typically involves the generation of a carbocation (alkylation) or an acylium ion (acylation) which then attacks the electron-rich aromatic ring. mt.combyjus.com The mechanism proceeds in several steps, starting with the formation of the electrophile, followed by its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), and finally, deprotonation to restore aromaticity. byjus.compw.live

For this compound, the feasibility of a Friedel-Crafts reaction is governed by the competing electronic effects of its substituents. The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, the carboxylic acid group (-COOH) is a deactivating group, withdrawing electron density from the ring and making it less reactive. Furthermore, the carboxylic acid group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring. wikipedia.org

In a potential Friedel-Crafts acylation, the incoming acyl group would likely be directed to the ortho position relative to the powerful activating methoxy group, which is the C6 position. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of the reaction.

Table 1: Influence of Substituents on Friedel-Crafts Reactions

| Substituent on Benzoic Acid Ring | Electronic Effect | Influence on Ring Reactivity | Directing Effect |

|---|---|---|---|

| 2-Methoxy (-OCH₃) | Electron-donating (resonance) | Activating | Ortho, Para |

| 4,5-Dimethyl (-CH₃) | Electron-donating (hyperconjugation) | Activating | Ortho, Para |

| 1-Carboxylic Acid (-COOH) | Electron-withdrawing (inductive and resonance) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) Rearrangements

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitutions, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comchemistrysteps.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

In the context of this compound, an SNAr reaction is less conventional due to the presence of electron-donating methoxy and dimethyl groups. However, under specific conditions, such reactions can be envisaged. For instance, the methoxy group itself could potentially act as a leaving group in the presence of a strong nucleophile. Research has shown that ortho-fluoro or methoxy groups in unprotected benzoic acids can be displaced by organolithium or Grignard reagents. researchgate.net This suggests a pathway where a potent nucleophile attacks the carbon bearing the methoxy group, leading to its substitution. The carboxylate group, being ortho to the methoxy group, could play a role in coordinating the incoming nucleophile, thereby facilitating the reaction. The reaction would be a rearrangement in the sense that the substitution pattern on the aromatic ring is altered.

The stability of the potential Meisenheimer-like intermediate would be a critical factor. While the electron-donating methyl groups would destabilize the negative charge, the adjacent carboxylate group could offer some stabilization through chelation or inductive effects.

Carbon-Hydrogen Bond Activation Mechanisms

Carbon-hydrogen (C-H) bond activation is a reaction that cleaves a C-H bond, a traditionally unreactive bond, and replaces it with a new bond, often a C-C or C-heteroatom bond. rutgers.edu This field has gained significant attention as it offers more atom-economical and environmentally friendly synthetic routes. rsc.orgresearchgate.net In aromatic compounds, C-H activation is often achieved using transition metal catalysts.

For this compound, the carboxylic acid group can act as a directing group, facilitating the ortho-C-H activation. The catalyst, often a palladium or rhodium complex, coordinates to the carboxylate, bringing the metal center in close proximity to the C-H bond at the C6 position. This is followed by the cleavage of the C-H bond to form a metallacyclic intermediate. This intermediate can then react with various coupling partners.

Studies on related systems, such as 3-methoxybenzoic acid, have shown that the methoxy group can influence the regioselectivity of C-H activation. mdpi.com Weak non-covalent interactions between the methoxy group and the catalyst's ligands can favor the activation of a C-H bond at a particular position. mdpi.com In the case of this compound, the electronic and steric effects of the methoxy and dimethyl groups would play a crucial role in the efficiency and regioselectivity of any C-H activation process.

Kinetic and Thermodynamic Studies

To gain a quantitative understanding of reaction mechanisms, kinetic and thermodynamic studies are indispensable. These studies provide data on reaction rates, activation energies, and the influence of substituents on reactivity, which are crucial for confirming or refuting proposed mechanistic pathways.

Hammett Correlation Analysis

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orgchemeurope.com It quantitatively relates reaction rates and equilibrium constants for a series of reactions with just two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the reference constant for the unsubstituted reactant. wikipedia.org The substituent constant, σ, reflects the electronic influence of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. chemeurope.com

A Hammett analysis could be applied to a reaction involving derivatives of this compound where a substituent is varied at a position that does not introduce significant steric effects. For instance, if a reaction occurs at the carboxylic acid group, one could study a series of derivatives with different substituents at the 4- and 5-positions to probe the electronic demand of the transition state. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating the development of positive charge. wikipedia.org

Table 2: Hypothetical Hammett Data for a Reaction at the Carboxyl Group of 2-Methoxy-4,5-disubstituted-benzoic Acids

| Substituent (at 4-position) | Substituent Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.54 | -0.27 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | +0.23 | 1.70 | 0.23 |

| -NO₂ | +0.78 | 6.03 | 0.78 |

Note: This table presents hypothetical data for illustrative purposes, assuming a reaction with ρ = 1.

Deuterium (B1214612) Isotope Effect Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org The deuterium isotope effect (kH/kD) is particularly useful for elucidating reaction mechanisms, especially for determining whether a C-H bond is broken in the rate-determining step. libretexts.org A C-H bond is weaker and vibrates at a higher frequency than a C-D bond. Consequently, breaking a C-H bond requires less energy, and reactions involving C-H bond cleavage in the rate-determining step are typically faster than the corresponding reactions with C-D bonds, leading to a "normal" primary KIE (kH/kD > 1). libretexts.orglibretexts.org

For reactions involving this compound, such as a C-H activation at the C6 position, measuring the deuterium isotope effect would be a powerful mechanistic probe. If the C6-H bond is replaced with a C6-D bond, and a significant decrease in the reaction rate is observed (e.g., kH/kD in the range of 2-8), it would provide strong evidence that the C-H bond cleavage is part of the rate-determining step of the reaction. libretexts.org Conversely, a KIE close to 1 would suggest that the C-H bond is broken in a fast step before or after the rate-determining step, or not at all. libretexts.org

Solvent isotope effects, where a reaction is carried out in a deuterated solvent like D₂O, can also provide mechanistic insights, particularly for reactions involving proton transfers. chem-station.comnih.gov

Table 3: Expected Deuterium Isotope Effects for Proposed Mechanisms

| Proposed Reaction | Rate-Determining Step | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| C6-H Activation | Cleavage of the C6-H bond | > 2 | C-H bond breaking is rate-limiting. |

| C6-H Activation | Coordination of catalyst | ~ 1 | C-H bond breaking occurs after the rate-limiting step. |

| Hydrolysis of a derivative | Proton transfer from water | > 1 (Solvent Isotope Effect) | Proton transfer is involved in the rate-limiting step. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) Analysis of Reaction Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for analyzing reaction profiles by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a kinetic and thermodynamic understanding of chemical processes.

While specific DFT studies on the reaction profiles of 2-Methoxy-4,5-dimethylbenzoic acid are not extensively documented in publicly available literature, the methodologies are well-established. For instance, DFT calculations can be employed to trace reaction paths for the synthesis or degradation of the molecule. nih.govacs.org The ωB97X-D functional with a suitable basis set like Def2-SVP is a common choice for such calculations, capable of accounting for dispersion effects which are crucial in substituted aromatic systems. nih.gov The reaction rate, which is a key parameter in a reaction profile, can be estimated from the calculated activation energy (Ea) using the Arrhenius equation. nih.gov

Table 1: Illustrative Data from DFT Calculations on Related Benzoic Acid Derivatives

| Property | Value | Method/Basis Set | Source |

| Band Gap (Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine) | 2.965 eV | PBE-GGA | uobasrah.edu.iq |

| Band Gap (Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine) | 3.838 eV | mBJ | uobasrah.edu.iq |

This table illustrates the type of data obtained from DFT calculations on related molecules, as direct data for this compound is not available.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. DFT calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. orientjchem.org

For this compound, DFT calculations would likely reveal the influence of the methoxy (B1213986) and dimethyl substituents on the electronic properties of the benzoic acid core. The electron-donating nature of the methoxy and methyl groups would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. nih.gov

Thermochemical Property Evaluations

Thermochemical properties, such as the enthalpy of formation, are essential for understanding the stability and energy content of a compound. Quantum chemical methods, like the G4 theory, are highly accurate for calculating gas-phase enthalpies of formation. researchgate.net These computational approaches can complement experimental techniques like combustion calorimetry and Knudsen effusion mass loss. researchgate.net

For substituted benzoic acids, including methoxybenzoic acids, systematic computational studies have been performed to evaluate their thermochemical properties. researchgate.net These studies have helped to resolve discrepancies in experimental data and to develop group-additivity schemes for estimating the properties of related compounds. researchgate.net While specific experimental thermochemical data for this compound is scarce, computational methods can provide reliable estimates.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XlogP | 2.1 | uni.lu |

| Monoisotopic Mass | 180.07864 Da | uni.lu |

This table presents predicted data for the target compound from a public database.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for investigating the interactions of small molecules with biological macromolecules, such as proteins. These techniques are central to the field of computer-aided drug design.

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While no specific molecular docking studies featuring this compound as the ligand are prominently reported, studies on other benzoic acid derivatives demonstrate the utility of this approach. For example, various benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease through molecular docking. nih.gov In such studies, the binding affinity, represented by a docking score, and the specific amino acid residues involved in the interaction are determined. nih.gov These analyses can reveal the structural basis for the biological activity of a compound.

In Silico Screening for Biological Targets

In silico screening, also known as virtual screening, involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

Benzoic acid derivatives have been the subject of in silico screening studies to identify their potential biological targets. For instance, derivatives have been screened against enzymes like cathepsins B and L, which are involved in proteostasis. mdpi.comnih.gov Such studies can suggest potential therapeutic applications for a class of compounds. Given its structure, this compound could be included in virtual screening libraries to explore its potential interactions with a wide range of biological targets, from enzymes to nuclear receptors. The results of such screenings could guide future experimental investigations into its biological activity. stmjournals.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the structure and properties of molecules. These techniques rely on the interaction of electromagnetic radiation with matter to provide information on molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Despite extensive searches of chemical databases and scientific literature, no experimental ¹H NMR spectra for 2-Methoxy-4,5-dimethylbenzoic acid have been found. For comparative purposes, the spectra of related compounds such as 3-methoxybenzoic acid and 3,5-dimethylbenzoic acid are well-documented, but these cannot be used to definitively assign proton chemical shifts for the title compound. rsc.org

¹³C NMR: Similarly, there is no available experimental ¹³C NMR data specifically for this compound. While predicted spectra can be generated using computational software, empirical data from laboratory analysis is not present in the public domain.

Mass Spectrometry (MS, FAB Mass)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

No experimental mass spectrometry data, including Fast Atom Bombardment (FAB) mass spectra, for this compound has been located in the reviewed literature. However, predicted data for various adducts of the molecule are available in public chemical databases. uni.lu

Table 1: Predicted Collision Cross Section Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.08592 | 135.1 |

| [M+Na]⁺ | 203.06786 | 144.5 |

| [M-H]⁻ | 179.07136 | 138.4 |

| [M+NH₄]⁺ | 198.11246 | 155.3 |

| [M+K]⁺ | 219.04180 | 143.0 |

| [M+H-H₂O]⁺ | 163.07590 | 130.1 |

| [M+HCOO]⁻ | 225.07684 | 157.8 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. UV-Vis spectroscopy provides information about electronic transitions within a molecule.

A thorough search of scientific databases did not yield any experimental IR or UV-Vis spectra for this compound. While the characteristic absorption bands for the functional groups present (carboxylic acid, ether, aromatic ring) can be predicted based on established correlation tables, specific experimental spectra for this compound are not available.

Diffraction-Based Structural Analysis

Diffraction techniques are employed to determine the three-dimensional arrangement of atoms within a crystalline solid and to study the surface morphology of materials.

X-ray Diffraction (XRD) and Crystal Structure Determination

X-ray diffraction is the primary method for determining the precise arrangement of atoms in a crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

There are no published reports on the single-crystal X-ray diffraction analysis or crystal structure determination of this compound. Studies on related molecules, such as anisic acid (p-methoxybenzoic acid), have provided insights into the crystal packing and hydrogen bonding motifs that can be expected for benzoic acid derivatives. sci-hub.sersc.org However, without experimental data for the title compound, any discussion of its crystal structure remains speculative.

Electron Microscopy (SEM, FE-SEM) for Morphology

Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) are used to visualize the surface topography and morphology of solid materials at high resolution.

No studies utilizing SEM or FE-SEM to characterize the morphology of this compound have been found in the scientific literature.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in understanding the physicochemical properties of a compound as a function of temperature. These methods can reveal information about thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is instrumental in determining the thermal stability and decomposition profile of "this compound". A typical TGA experiment would involve heating the compound in an inert atmosphere (e.g., nitrogen) to observe its decomposition pattern. The resulting data, often presented as a TGA curve, plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature at which maximum weight loss occurs are key parameters derived from this analysis, providing insights into the compound's thermal lability.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 200 | < 1% | Initial minor weight loss, possibly due to adsorbed moisture. |

| 200 - 350 | ~ 98% | Major decomposition event, indicating the breakdown of the molecular structure. |

| > 350 | ~ 1% | Residual mass, likely carbonaceous residue. |

Note: This table is illustrative and based on the expected behavior of similar aromatic carboxylic acids.

Differential Thermal Analysis (DTA) is another thermal analysis technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. DTA can detect exothermic and endothermic processes, such as phase transitions (melting, crystallization) and chemical reactions (decomposition).

For "this compound," a DTA curve would be expected to show an endothermic peak corresponding to its melting point. Following this, at higher temperatures, one or more exothermic peaks would likely appear, indicating the decomposition of the compound. The information from DTA is often complementary to TGA data, providing a more complete picture of the thermal events.

Elemental Compositional Analysis (CHNS)

Elemental analysis is a crucial technique for determining the empirical formula of a compound by quantifying the mass percentages of its constituent elements. For an organic compound like "this compound" (C10H12O3), the analysis would focus on carbon (C), hydrogen (H), and oxygen (O). The theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from CHNS analysis are then compared to these theoretical values to confirm the compound's purity and elemental makeup.

Theoretical Elemental Composition of this compound (C10H12O3)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.1 | 66.65 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.72 |

| Oxygen | O | 16.00 | 3 | 48.00 | 26.63 |

| Total | 180.196 | 100.00 |

Experimental results from a CHNS analyzer that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purity of the compound.

Advanced Spectroscopic and Chromatographic Methods for Complex Mixture Analysis

In many instances, "this compound" may be present within a complex mixture, such as a natural product extract or a synthetic reaction mixture. Advanced analytical techniques are required to identify and quantify the compound in such scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. In the context of natural product analysis, an extract would first be prepared, and if necessary, derivatized to increase the volatility of the target analyte, "this compound."

The sample is then injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The mass spectrum of "this compound" would serve as a chemical fingerprint. By comparing the retention time and the mass spectrum of a peak in the chromatogram of the natural product extract to that of a pure standard of "this compound," its presence can be unequivocally confirmed. While a patent for a medicinal compound mentions the preparation of this compound, specific GC-MS profiling data in natural product extracts is not detailed in the available search results. google.com

Biological and Biomedical Research Applications

In Vitro Biological Activity Assessments of Derivatives

The versatility of the 2-Methoxy-4,5-dimethylbenzoic acid scaffold has allowed for the generation of a diverse library of derivatives, which have been subjected to a variety of in vitro biological activity assessments. These studies have unveiled the potential of these compounds in several key areas of biomedical research.

Antimicrobial Efficacy (Antibacterial and Antifungal)

Derivatives of this compound have been investigated for their ability to combat microbial growth. Notably, hydrazide-hydrazone derivatives of 3-methoxybenzoic acid have demonstrated promising antibacterial activity. A study investigating a series of these compounds revealed significant bacteriostatic or bactericidal effects, particularly against Gram-positive bacteria. nih.gov

Specifically, certain hydrazide-hydrazone derivatives exhibited potent activity against Bacillus species, with their antimicrobial effects surpassing those of established antibiotics such as cefuroxime (B34974) and ampicillin (B1664943) in some cases. nih.gov While research has also been conducted on the antifungal properties of benzoic acid derivatives isolated from sources like Piper lanceaefolium, the specific antifungal efficacy of this compound derivatives requires more targeted investigation.

Table 1: Antibacterial Activity of Methoxybenzoic Acid Hydrazide-Hydrazone Derivatives against Bacillus spp.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

|---|---|---|---|

| Compound 13 | > Cefuroxime & Ampicillin | > Cefuroxime & Ampicillin | nih.gov |

| Compound 14 | > Cefuroxime & Ampicillin | > Cefuroxime & Ampicillin | nih.gov |

| Compound 16 | > Cefuroxime & Ampicillin | > Cefuroxime & Ampicillin | nih.gov |

Note: Specific MIC and MBC values were not provided in the source, but their superior activity compared to standard antibiotics was highlighted.

Anticancer Activity against Specific Cell Lines

The anticancer potential of derivatives of this compound, particularly chalcones and other related structures, has been a significant focus of research. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.

One notable derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), isolated from Cleistocalyx operculatus, has shown considerable in vitro anti-tumor activity. nih.gov It was found to be most sensitive against the SMMC-7721 human hepatoma cell line, with an IC50 of 32.3 ± 1.13 μM and an EC50 of 9.00 ± 0.36 μM. nih.gov Further studies on DMC revealed its antiproliferative activity against human cervical cancer cell lines C-33A, HeLa, and SiHa, with IC50 values of 15.76 ± 1.49, 10.05 ± 0.22, and 18.31 ± 3.10 µM, respectively. nih.gov

Synthetic 2',5'-dimethoxychalcone derivatives have also been shown to possess low micromolar activity (IC50) against several human cancer cell lines, including MCF-7. nih.gov Furthermore, methoxy (B1213986) dibenzofluorene (B14450075) derivatives have demonstrated excellent antitumor activities in vitro. nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis and arrest the cell cycle. nih.govnih.govresearchgate.net For instance, a ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone (B49325) hybrid (CCH) was shown to reduce the viability of human HepG2 and MCF7 cells in a concentration and time-dependent manner. uomustansiriyah.edu.iq

Table 2: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 | 32.3 ± 1.13 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | 10.05 ± 0.22 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | 15.76 ± 1.49 | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | 18.31 ± 3.10 | nih.gov |

| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | K562 | 14.2 | researchgate.net |

Enzyme Inhibitory Properties (e.g., Indoleamine-Pyrrole 2,3-Dioxygenase)

Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease pathogenesis. A key target in cancer immunotherapy is Indoleamine-2,3-dioxygenase (IDO), an immunosuppressive enzyme. nih.govwikipedia.org Inhibition of IDO is a promising strategy to enhance the body's anti-tumor immune response. nih.gov While specific studies on this compound derivatives as IDO inhibitors are emerging, the broader class of compounds with similar structural motifs has shown potential. For instance, spiro-oxindole skeleton compounds have been identified as efficient inhibitors of IDO1. mdpi.com

Besides IDO, other enzymes have also been targeted. For example, some 2-methoxyphenols have been investigated as selective cyclooxygenase (COX)-2 inhibitors, which are important in inflammation and cancer. nih.gov Additionally, peptidyl inverse esters of p-methoxybenzoic acid have been shown to be potent inactivators of serine proteases. nih.gov

Antioxidant Capacity

The antioxidant properties of phenolic compounds are well-documented, and derivatives of this compound are no exception. The presence of methoxy and hydroxyl groups on the aromatic ring contributes significantly to their ability to scavenge free radicals.

Studies on various 2-methoxyphenol derivatives have demonstrated their antioxidant potential through assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical-scavenging activity. nih.govresearchgate.netdoaj.org The antioxidant capacity is influenced by the number and position of these functional groups. Research has shown that cinnamic acid derivatives with 2,6-dimethoxy or 2-methoxy substitutions are potent antioxidants. nih.gov Specifically, certain derivatives have shown antioxidant capacity comparable to Trolox, a well-known antioxidant standard. nih.gov

Table 3: Antioxidant Activity of Methoxy-substituted Phenolic Acid Derivatives

| Derivative Type | Assay | Activity | Reference |

|---|---|---|---|

| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Identified as new phenolic acid-derived compounds with antioxidant activity | researchgate.netdoaj.org |

| 2-Methoxyphenols | DPPH radical-scavenging | Demonstrated antioxidant capacity | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., Chemotaxis, Apoptosis)

A crucial aspect of the biomedical research into this compound derivatives is their ability to modulate cellular signaling pathways, particularly those involved in cancer progression such as cell survival, proliferation, and death. A significant finding is the induction of apoptosis (programmed cell death) in cancer cells by these compounds.

For instance, 2',5'-dimethoxychalcones have been identified as apoptosis-inducing agents that mediate a G2/M cell cycle arrest in MCF-7 breast cancer cells. nih.gov Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was found to induce apoptosis in human cervical cancer cells and K562 human leukemia cells. nih.govresearchgate.net The mechanism of apoptosis induction can involve the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

Furthermore, the antivascular agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a structurally related compound, has been shown to induce apoptosis in endothelial cells, suggesting a mechanism for its tumor blood flow reducing effects. nih.gov The ability of these derivatives to trigger apoptosis underscores their potential as anticancer therapeutic agents.

Protease Activity Studies

The inhibition of proteases, enzymes that break down proteins, is a therapeutic strategy for various diseases. Derivatives of this compound have shown potential in this area. Specifically, peptidyl inverse esters of p-methoxybenzoic acid have been identified as a novel class of potent inactivators of serine proteases. nih.gov

These compounds have been found to be exceptionally potent irreversible inactivators of their respective target proteases, such as chymotrypsin (B1334515) and human neutrophil elastase. nih.gov The mechanism of action is believed to involve the formation of long-lived acyl enzyme intermediates. nih.gov While these findings are promising, further research is needed to explore the full spectrum of protease inhibitory activity of derivatives specifically derived from this compound.

Pharmacological Relevance and Drug Discovery Potential

The unique arrangement of functional groups on the benzene (B151609) ring of this compound and its derivatives underpins their utility in drug discovery and development. These compounds serve as foundational scaffolds for creating more complex molecules with specific therapeutic actions.

Derivatives of 2-methoxybenzoic acid are critical intermediates in the synthesis of the atypical antipsychotic drug Amisulpride. patsnap.comgoogle.com Amisulpride is used to treat schizophrenia, and its synthesis involves several steps where the 2-methoxybenzoic acid scaffold is essential.

The synthesis of Amisulpride often starts from 4-aminosalicylic acid, which is methylated to produce 4-amino-2-methoxy-methyl benzoate. google.com Subsequent reactions lead to the formation of key intermediates like 4-amino-5-ethylthio-2-methoxy benzoic acid and 4-amino-2-methoxy-5-ethyl-sulfonyl benzoic acid. google.com The latter, 4-Amino-5-ethanesulfonyl-2-methoxybenzoic acid, is a particularly important intermediate in the production of Amisulpride. patsnap.comgoogle.com Various patented processes describe the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or its methyl ester to yield the corresponding ethyl sulfonyl derivative, which is then further processed to create the final Amisulpride molecule. google.comwipo.int

The table below outlines some of the key intermediates derived from 2-methoxybenzoic acid in the synthesis of Amisulpride.

| Intermediate Compound | Role in Amisulpride Synthesis |

| 4-Amino-2-methoxy-methyl benzoate | Early-stage precursor formed from methylation of 4-aminosalicylic acid. google.com |

| 4-Amino-5-ethylthio-2-methoxy benzoic acid | Intermediate that undergoes oxidation. google.com |

| 4-Amino-2-methoxy-5-ethyl-sulfonyl benzoic acid | Key intermediate that is further reacted to form Amisulpride. patsnap.comgoogle.com |

| Methyl 4-amino-5-thiophenol-2-methoxybenzoate | An important intermediate for which various synthesis methods have been explored to improve yield and efficiency. patsnap.com |

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective drugs. These studies investigate how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives, SAR studies have revealed important insights. For instance, the nature and position of substituents on the benzene ring can dramatically alter the compound's properties. iomcworld.comresearchgate.net

In the context of this compound, the following structural components are significant for SAR considerations:

Benzoic Acid Core : This acidic moiety can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov

Methoxy Group (-OCH3) : The presence of methoxy groups can influence the antioxidant activity of phenolic compounds. acs.org The position of the methoxy group is crucial; for example, in some diphenylamine-based retinoids, a methyl group at the meta position to the carboxyl group can confer antagonistic activity. nih.gov

Studies on various benzoic acid derivatives have shown that strong electron-donating groups on the benzene ring, combined with moderate lipophilicity, are important features for certain biological activities, such as anti-sickling properties. iomcworld.comresearchgate.net The specific arrangement in this compound, with a methoxy group at position 2 and dimethyl groups at positions 4 and 5, provides a unique electronic and steric profile that can be explored for various therapeutic targets.

A significant challenge in drug development is ensuring that a drug molecule is not metabolized and cleared from the body too quickly. One strategy to improve metabolic stability is deuteration, which involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612). juniperpublishers.com This substitution creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.govresearchgate.net

The increased strength of the C-D bond leads to a higher energy requirement for bond cleavage, which can significantly slow down metabolic reactions, particularly those mediated by cytochrome P450 enzymes. juniperpublishers.comnih.gov This phenomenon is known as the kinetic isotope effect.

For a molecule like this compound, the methoxy and dimethyl groups are potential sites for oxidative metabolism (demethylation). juniperpublishers.com Deuterating these positions could lead to:

Increased Half-life : By slowing the rate of demethylation, the biological half-life of the compound could be extended. juniperpublishers.com

Reduced Metabolic Clearance : A slower rate of metabolism would decrease the rate at which the drug is cleared from the body. juniperpublishers.com

The table below summarizes the potential benefits of deuterating this compound.

| Potential Site of Deuteration | Metabolic Reaction | Expected Outcome of Deuteration |

| 2-Methoxy group (-OCD3) | O-demethylation | Slower rate of metabolism, increased metabolic stability. juniperpublishers.comnih.gov |

| 4,5-Dimethyl groups (-CD3) | Oxidation of methyl groups | Slower rate of metabolism, increased metabolic stability. nih.gov |

Biochemical Metabolism and Natural Occurrence

Understanding how a compound is metabolized and whether it occurs in nature provides valuable context for its biological and toxicological profile.

While there is no direct evidence of this compound being identified as a metabolite, studies on structurally related compounds indicate that the benzoic acid scaffold is part of various metabolic pathways. For instance, 2,4-dimethylbenzoic acid has been identified as a metabolite produced by Saccharomyces cerevisiae (baker's yeast). nih.gov

Furthermore, anaerobic bacteria have been shown to metabolize methoxybenzoic acids. A study on 3-methoxybenzoic acid found that certain anaerobic bacteria could convert it to 3-hydroxybenzoic acid through a process of O-demethylation. nih.gov This demonstrates a clear metabolic pathway for the removal of methyl groups from the methoxy substituent on a benzoic acid ring. These findings suggest that this compound could potentially be metabolized by similar demethylation or other oxidative pathways in various organisms.

The specific compound this compound has not been reported as a natural constituent of plant extracts. However, the broader class of benzoic acid derivatives is widespread in the plant kingdom and many are known for their medicinal properties. researchgate.net

Several structurally similar compounds have been isolated from plants:

2-Hydroxy-4-methoxybenzoic acid : An isomer of vanillic acid, this compound has been isolated from the roots of the medicinal plant Hemidesmus indicus.

Benzoic acid derivatives such as p-hydroxybenzoic acid, vanillic acid, and syringic acid have been identified in plants and tested for anti-sickling properties. iomcworld.comresearchgate.net

A variety of other methoxylated and hydroxylated benzoic acid derivatives are common in plants and contribute to their antioxidant and other therapeutic effects. acs.org

The presence of these related compounds in medicinal plants highlights the potential of the benzoic acid scaffold as a source of bioactive molecules.

Applications in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Functionalized Macrocycles

The structural framework of 2-Methoxy-4,5-dimethylbenzoic acid makes it an attractive precursor for the construction of macrocyclic compounds, such as cyclophanes. These molecules, characterized by one or more aromatic rings bridged by aliphatic or heteroatomic chains, are of significant interest for their ability to form host-guest complexes and for their potential applications in molecular recognition, catalysis, and as components of molecular machines.

While direct synthesis of alkyne-functionalized cyclophanes from this compound has not been extensively documented, established synthetic routes using structurally similar benzoic acid derivatives provide a clear blueprint for its potential application. For instance, the synthesis of alkyne-functionalized cyclophanes, which are valuable for their ability to undergo "click" chemistry reactions for further functionalization, has been achieved using 2,5-dimethylbenzoic acid as a starting material researchgate.net.

The general strategy involves a multi-step synthesis. A key step is the bromination of the methyl groups of the benzoic acid precursor, followed by etherification with a linker containing a terminal alkyne group. The resulting functionalized aromatic unit can then be cyclized to form the desired macrocycle. This approach allows for the precise placement of the alkyne functionality, which serves as a versatile handle for the covalent attachment of other molecules or for integration into larger supramolecular assemblies. Given the structural similarities, it is anticipated that this compound could be employed in a similar fashion to generate novel cyclophanes with unique host-guest properties imparted by the additional methoxy (B1213986) group.

Table 1: Key Reagents in the Synthesis of Alkyne-Functionalized Cyclophanes

| Reagent/Intermediate | Function |

| 2,5-dimethylbenzoic acid | Starting aromatic precursor |

| N-Bromosuccinimide (NBS) | Brominating agent for methyl groups |

| Azobisisobutyronitrile (AIBN) | Radical initiator for bromination |

| Propargyl alcohol | Source of the alkyne functionality |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent for esterification |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Catalyst for esterification |

Redox-responsive systems are a class of smart materials that can change their properties in response to an electrical or chemical redox stimulus. The integration of redox-active moieties into macrocyclic structures can lead to the development of switches, sensors, and controlled-release systems nih.govnih.gov. While the direct incorporation of this compound into such systems is an area of ongoing research, the principles of designing redox-responsive macrocycles are well-established.

Typically, redox activity is conferred by incorporating units such as disulfide bonds, viologens, or tetrathiafulvalene (TTF) into the macrocyclic framework. These units can undergo reversible oxidation and reduction, leading to conformational changes or alterations in the binding properties of the macrocycle mdpi.comaus.edu. The benzoic acid moiety can serve as a structural scaffold, and its derivatives can be functionalized to connect to these redox-active units. The methoxy and methyl groups on the this compound ring can influence the electronic properties and solubility of the resulting macrocycle, potentially tuning its redox behavior and its interactions with guest molecules. The development of such systems based on this specific benzoic acid derivative could lead to new materials with tailored redox-responsive functions.

Ligand Design for Metal Complexes

The carboxylate group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The deprotonated carboxylate can bind to a wide variety of metal ions, forming stable metal complexes. The substituents on the aromatic ring play a crucial role in modulating the properties of these complexes, including their geometry, stability, and reactivity eurekaselect.comnih.gov.

The methoxy and dimethyl substituents on the aromatic ring of this compound can influence the coordination behavior of the ligand and the properties of the resulting metal complex in several ways:

Electronic Effects: The electron-donating nature of the methoxy and methyl groups can increase the electron density on the carboxylate group, potentially strengthening its coordination to metal ions.

Steric Hindrance: The presence of the methyl groups ortho and meta to the carboxylate can introduce steric bulk, which can influence the coordination geometry around the metal center and affect the number of ligands that can bind.

Solubility: The organic substituents can enhance the solubility of the metal complexes in non-polar solvents, which is advantageous for certain catalytic applications and for the synthesis of new materials.

Research on related substituted benzoic acids has demonstrated their utility in forming a diverse range of metal complexes with interesting structural and functional properties. For example, 2,4-dimethylbenzoic acid has been used to synthesize dinuclear lanthanide complexes with interesting luminescent properties frontiersin.org. Similarly, Schiff base ligands derived from methoxy-substituted aldehydes have been shown to form complexes with various transition metals, exhibiting potential applications in catalysis and medicine nih.gov. These examples strongly suggest that this compound can serve as a versatile ligand for the construction of novel metal complexes with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry.

Table 2: Potential Metal Ions for Complexation with this compound

| Metal Ion Family | Potential Applications of Complexes |

| Transition Metals (e.g., Cu, Zn, Co, Ni) | Catalysis, antimicrobial agents, anticancer agents eurekaselect.com |

| Lanthanides (e.g., Eu, Tb) | Luminescent materials, bio-imaging probes frontiersin.org |

| Main Group Metals (e.g., Al, Sn) | Precursors for materials synthesis, catalysts |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry has cast a spotlight on the need for more sustainable methods for synthesizing 2-Methoxy-4,5-dimethylbenzoic acid and its derivatives. Future research is poised to move away from traditional synthetic pathways that often involve harsh reagents and generate significant waste.

A primary area of focus will be the adoption of greener methylation techniques. The use of dimethyl carbonate (DMC) as a methylating agent is a promising alternative to hazardous reagents like dimethyl sulfate (B86663) and methyl halides. google.comconicet.gov.ar Research into optimizing reaction conditions, such as employing solid-liquid phase transfer catalysis, could lead to milder and more efficient O-methylation processes. google.com The development of reusable catalysts, such as ionic liquids like 1-n-butyl-3-methylimidazolium chloride ([BMIm]Cl), presents another avenue for creating more sustainable synthetic protocols for aryl methyl ethers derived from phenolic precursors. uni.lu

Furthermore, the exploration of catalytic carboxylation of appropriately substituted xylenes (B1142099) offers a direct and atom-economical route to benzoic acid derivatives. scispace.com The development of robust and selective catalysts for such transformations will be a significant challenge and a key research direction. Additionally, solvent-free reaction conditions, utilizing catalysts like TBHP/oxone and FeCl₃, are being investigated for the synthesis of substituted benzoic acids from benzyl (B1604629) alcohols, which could be adapted for the production of this compound. chemscene.com These "neat" synthesis approaches significantly reduce solvent waste, aligning with the principles of sustainable chemistry. chemscene.comsigmaaldrich.com

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic strategies. A significant area for future investigation lies in the detailed mechanistic study of electrophilic aromatic substitution (EAS) reactions on this substituted benzene (B151609) ring. libretexts.orgwikipedia.orgnih.gov The interplay of the electron-donating methoxy (B1213986) and methyl groups on the regioselectivity and rate of electrophilic attack warrants in-depth computational and experimental analysis. wikipedia.org

Density Functional Theory (DFT) calculations, complemented by qualitative valence bond (VB) perspectives, can provide a comprehensive framework for elucidating the mechanistic landscape of these reactions. mdpi.comnih.gov Such studies can help in understanding the formation of intermediates, like the Wheland intermediate (σ-complex), and the transition states involved in the substitution process. nih.gov Investigating the influence of solvent and the potential for external electric fields to act as "smart" catalysts could open new avenues for controlling reaction pathways and selectivity. mdpi.com

Moreover, computational studies can be employed to understand the self-association behavior of substituted benzoic acids in various solvents, which can influence their reactivity and crystallization processes. justlonghealth.comfrontiersin.org Understanding the balance between hydrogen-bonded dimers and π-π stacked associates in different solvent environments is key to controlling their behavior in solution. justlonghealth.com

Comprehensive Pharmacological Profiling of Novel Derivatives

The structural motif of substituted benzoic acids is prevalent in a wide range of biologically active molecules, suggesting that derivatives of this compound could possess significant pharmacological potential. Future research will undoubtedly focus on the synthesis and comprehensive pharmacological profiling of novel derivatives.

A key area of exploration is the development of enzyme inhibitors. Benzoic acid derivatives have been evaluated as inhibitors of sirtuins and acetylcholinesterase (AChE), which are important targets in diseases like cancer and Alzheimer's disease, respectively. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies will be crucial in designing potent and selective inhibitors based on the this compound scaffold. acs.organnexechem.commdpi.comcolorado.edursc.org For instance, the size and nature of substituents on the benzoic acid ring have been shown to be critical for inhibitory activity. nih.gov